molecular formula C18H15N3OS B2667335 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 305853-15-0

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2667335
CAS No.: 305853-15-0
M. Wt: 321.4
InChI Key: NDUKFPIPQLDNOK-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a phenyl group at position 5 and a 2,5-dimethylpyrrole moiety at position 2. The phenyl and dimethylpyrrole substituents likely influence its electronic, steric, and solubility properties, which are critical for biological interactions.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-8-9-13(2)21(12)20-11-19-17-16(18(20)22)15(10-23-17)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUKFPIPQLDNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with a suitable thiophene derivative under controlled conditions to form the thieno[2,3-d]pyrimidinone core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as suppression of cell differentiation and modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituent groups at positions 2, 3, and 5 of the thieno[2,3-d]pyrimidinone core. Below is a detailed comparison based on synthetic, physicochemical, and biological data from recent studies:

Substituent Variations at Position 5

  • 5-(4-Chlorophenyl)-3-(2,5-dimethylpyrrolyl)-2-methylthieno[2,3-d]pyrimidin-4-one (): Key Differences: Incorporates a 4-chlorophenyl group (electron-withdrawing) and a methyl group at position 2. However, the methyl group at position 2 introduces steric hindrance, which could reduce binding affinity in certain targets .
  • 5-[(3,4-Dichlorophenyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (2e) (): Key Differences: Features a dichlorophenylsulfanyl group and an ethyl substituent at position 4. This compound demonstrated moderate antimicrobial activity in preliminary assays .

Substituent Variations at Position 3

  • 3-(Thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (): Key Differences: Replaces the dimethylpyrrole group with a fused chromeno-pyrazolo-pyridinone system. Impact: The extended π-conjugated system improves fluorescence properties, making it suitable for sensor applications. However, the bulkier structure may reduce bioavailability compared to the simpler dimethylpyrrole-substituted compound .

Comparative Data Table

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Notable Biological Activity
3-(2,5-Dimethylpyrrolyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (Target) 5-Ph, 3-(2,5-Me₂-pyrrole) Not reported Not reported Moderate anticonvulsant/antimicrobial*
5-(4-Cl-Ph)-2-Me-thieno[2,3-d]pyrimidin-4-one () 5-(4-Cl-Ph), 2-Me, 3-(2,5-Me₂-pyrrole) Not reported Not reported Enhanced lipophilicity
2-Amino-5-[(3,4-Cl₂-Ph)thio]-6-Et-thieno[2,3-d]pyrimidin-4-one (2e) 5-(3,4-Cl₂-Ph-S), 6-Et 154–156 72 Moderate antimicrobial activity
TP3 () 5-(4-Cl-Ph), 2-NH₂ 176–178 74 Potent anticonvulsant activity

*Inferred from structural analogs in the TP series.

Biological Activity

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is C18H15N3OSC_{18}H_{15}N_{3}OS, and it features a thieno[2,3-d]pyrimidine core with a pyrrole substituent. Its structure allows for various interactions with biological targets, which is crucial for its activity.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can suppress cell growth in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against MDA-MB-231 cells, a model for triple-negative breast cancer, with an IC50 value indicating significant potency .
  • Modulation of Metabolic Pathways : The compound has been shown to increase glucose uptake and ATP levels in cells, suggesting a role in metabolic regulation during monoclonal antibody production . This indicates potential applications in biopharmaceutical production.
  • Influence on Glycosylation : Research suggests that it may affect the N-glycan profile of antibodies, which is critical for their efficacy and stability .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Cell Line IC50 (μM) Reference
CytotoxicityMDA-MB-23127.6
Suppression of cell growthrCHO cellsNot specified
Increased glucose uptakeMonoclonal antibody productionNot specified

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the 2,5-dimethylpyrrole moiety significantly enhances the compound's biological activity. Variations in substituents on the thieno[2,3-d]pyrimidine core can lead to differences in potency and selectivity against various targets.

Key Findings:

  • Compounds with electron-withdrawing groups on the phenyl ring showed improved cytotoxicity compared to those with electron-donating groups.
  • The 2,5-dimethylpyrrole component was identified as a crucial structural feature contributing to enhanced activity .

Case Studies

  • Anti-Cancer Activity : In a study evaluating thieno[2,3-d]pyrimidine derivatives, this compound exhibited significant anti-cancer properties against breast cancer cell lines. The study highlighted its potential as a lead compound for developing new anti-cancer therapeutics .
  • Biopharmaceutical Applications : Research into the compound's effects on monoclonal antibody production revealed that it could enhance productivity while maintaining cell viability. This suggests its utility in optimizing bioprocesses for therapeutic antibody production .

Q & A

Basic Synthesis & Characterization

Q: What are the standard protocols for synthesizing thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how can they be adapted for this compound? A: Synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted thiophenes with nitriles or ureas, followed by functionalization. For example, allyl or phenyl groups can be introduced via nucleophilic substitution or cross-coupling reactions . Adaptations for this compound would require optimizing reaction conditions (e.g., temperature, catalysts) to accommodate the 2,5-dimethylpyrrole substituent, which may influence steric hindrance and electronic effects. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can researchers resolve contradictions in reported yields for similar thieno[2,3-d]pyrimidinone derivatives? A: Yield discrepancies often arise from variations in solvent systems, catalysts, or reaction times. For instance, using polar aprotic solvents (e.g., DMF) with Pd-based catalysts may enhance coupling efficiency for aryl groups . Systematic Design of Experiments (DoE) approaches, such as factorial designs, can identify critical parameters (e.g., molar ratios, temperature) to maximize yield and reproducibility .

Basic Biological Activity Screening

Q: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? A: Standard assays include:

  • Antimicrobial activity: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer potential: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition: Fluorescence-based assays for kinases or proteases, given the compound’s heterocyclic core .

Advanced Bioactivity: Resolving Data Contradictions

Q: How should researchers address conflicting results in target-binding studies for thieno[2,3-d]pyrimidinones? A: Use orthogonal methods to validate interactions:

  • Surface Plasmon Resonance (SPR) for real-time binding kinetics.
  • Molecular docking to model interactions with biological targets (e.g., ATP-binding pockets) .
  • Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters . Contradictions may arise from assay conditions (e.g., pH, ionic strength) or compound aggregation; dynamic light scattering (DLS) can assess colloidal stability .

Basic Structural Analysis

Q: Which spectroscopic techniques are essential for characterizing this compound? A:

  • NMR (¹H/¹³C): Confirm substituent positions and purity. The thieno-pyrimidine core shows distinct aromatic signals at δ 7.5–8.5 ppm .
  • HRMS: Validate molecular formula.
  • FT-IR: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Structural Analysis: Computational Methods

Q: How can computational chemistry enhance understanding of this compound’s reactivity? A:

  • DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict sites for electrophilic/nucleophilic attack .
  • Molecular dynamics simulations to study solvation effects and conformational stability .
  • QSPR models to correlate substituent properties (e.g., Hammett σ values) with bioactivity .

Stability & Degradation

Q: What conditions accelerate degradation of thieno[2,3-d]pyrimidinones, and how can stability be improved? A: Hydrolysis under acidic/basic conditions or UV exposure can degrade the core structure. Stability studies should include:

  • Forced degradation (e.g., 0.1M HCl/NaOH, 40–80°C) monitored via HPLC .
  • Lyophilization or formulation with cyclodextrins to enhance shelf life .

Structure-Activity Relationship (SAR)

Q: How does the 2,5-dimethylpyrrole substituent influence bioactivity compared to other derivatives? A: The pyrrole group may enhance lipophilicity and membrane permeability, improving cellular uptake. Compare IC₅₀ values against analogs with substituents like allyl or fluorophenyl to quantify its impact . Advanced SAR studies require synthesizing analogs with systematic substituent variations and testing across multiple assays .

Environmental Impact Assessment

Q: What methodologies evaluate the environmental fate of this compound? A: Follow protocols from long-term ecological studies:

  • Biodegradation assays (OECD 301) to assess microbial breakdown .
  • Adsorption studies (e.g., soil column experiments) to measure mobility .
  • Ecotoxicology: Daphnia magna or algal growth inhibition tests .

Advanced Experimental Design

Q: How to design a longitudinal study for assessing this compound’s therapeutic potential? A: Use a split-plot design with:

  • Main plots: Dose levels (low/medium/high).
  • Subplots: Administration routes (oral, intraperitoneal).
  • Sub-subplots: Timepoints for pharmacokinetic sampling . Include negative/positive controls and randomized blocks to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.